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Compound Name: 6-Azaspiro[2.5]octane

CAS No.: 872-64-0

Cat. No.: B1289259

Get Quote

An In-Depth Technical Guide to the Molecular Modeling of 6-Azaspiro[2.5]octane Interactions

Abstract
The 6-azaspiro[2.5]octane scaffold is a key pharmacophore in modern drug discovery, prized

for its three-dimensional structure and conformational rigidity, which can enhance binding

affinity and selectivity for biological targets.[1][2] Its incorporation into therapeutic candidates,

such as novel agonists for the glucagon-like peptide-1 (GLP-1) receptor, underscores the need

for a deep, predictive understanding of its molecular interactions.[3] This guide provides

researchers, computational chemists, and drug development professionals with a

comprehensive framework for the molecular modeling of 6-azaspiro[2.5]octane and its

derivatives. We move beyond rote protocols to explain the causal reasoning behind critical

methodological choices, ensuring a robust and scientifically valid approach to simulating and

analyzing the behavior of this important chemical entity.
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Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of immense

interest in medicinal chemistry.[1] They offer a distinct departure from the "flatland" of traditional

aromatic compounds, providing a rigid, three-dimensional framework that allows for precise

spatial positioning of functional groups.[4] This structural feature is often correlated with

improved physicochemical properties and clinical success.[5]

The 6-azaspiro[2.5]octane moiety, combining a cyclopropane and a piperidine ring, is a

privileged structure that has recently been optimized into potent small-molecule agonists for the

GLP-1 receptor, a critical target in the treatment of type 2 diabetes and obesity.[3] Molecular

modeling is an indispensable tool for elucidating the structure-activity relationships (SAR) that

govern these interactions, guiding the design of next-generation therapeutics. This guide

establishes a validated workflow for such computational investigations.

Physicochemical Properties
A foundational understanding of the core scaffold is essential before embarking on complex

simulations.

Property Value Source

Molecular Formula C₇H₁₃N [6][7]

Molecular Weight 111.19 g/mol [7][8]

CAS Number 872-64-0 [6][8]

pKa (Predicted) 11.60 ± 0.20 [8]

Appearance
Colorless to off-white

liquid/solid mixture
[7][8]

The high predicted pKa indicates that the secondary amine is basic and will likely be

protonated under physiological pH conditions, a critical consideration for accurate system

preparation.
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A successful molecular modeling study is not a linear execution of commands but a multi-stage

process of hypothesis, preparation, simulation, and analysis. Each stage builds upon the last,

and decisions made early can have profound impacts on the quality of the final results. We

present a logical workflow that ensures self-validation at each critical juncture.
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Part 1: System Preparation

Part 2: Simulation & Prediction

Part 3: Analysis & Interpretation

Ligand Preparation
(Charge & Parameterization)

Target Preparation
(Protein, Surface, etc.)

Molecular Docking
(Binding Pose Prediction)

Molecular Dynamics
(Dynamic Behavior)

Quantum Mechanics
(High-Accuracy Refinement)

Binding Free Energy
(MM/PBSA, FEP)

Interaction Analysis
(H-Bonds, Contacts)
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Prepared System
(Ligand + Target)

Solvation
(e.g., TIP3P Water Box)

Add Ions
(Neutralize System)

Energy Minimization
(Remove Clashes)

NVT Equilibration
(Heat to Target Temp)

NPT Equilibration
(Adjust to Target P & Density)

Production MD
(Data Collection)

Trajectory Analysis

Click to download full resolution via product page

Caption: Detailed workflow for a standard molecular dynamics simulation protocol.
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Experimental Protocol: MD Simulation using GROMACS/AMBER

System Solvation: Place the ligand-protein complex in a periodic box of explicit water

molecules (e.g., TIP3P, OPC). Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's

total charge.

Energy Minimization: Perform a steepest descent followed by a conjugate gradient

minimization to remove steric clashes.

Equilibration (NVT Ensemble):

Rationale: This step gradually heats the system to the target temperature (e.g., 300 K)

while keeping the volume constant. Positional restraints are often applied to the protein

and ligand heavy atoms to allow the solvent to equilibrate around them without disturbing

the starting pose.

Equilibration (NPT Ensemble):

Rationale: This step allows the pressure of the system to equilibrate to the target pressure

(e.g., 1 atm) by allowing the box volume to change. This ensures the system reaches the

correct density. The restraints on the solute are gradually released over several stages.

Production Run:

Once the system is well-equilibrated (as judged by stable temperature, pressure, density,

and RMSD), the production simulation is run for the desired length of time (typically 100s

of nanoseconds or longer) without any restraints. Trajectory frames are saved at regular

intervals for analysis.

Part 3: Analysis of Simulation Data
The output of an MD simulation is a trajectory—a "movie" of every atom's position over time.

Meaningful analysis is required to extract actionable insights.

Stability and Convergence Analysis
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the

ligand heavy atoms relative to their starting positions. A plateau in the RMSD plot suggests
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the system has reached a stable state.

Root Mean Square Fluctuation (RMSF): This metric reveals which parts of the protein are

flexible versus rigid. High RMSF in loops is common, while stable RMSF in the binding

pocket is a good indicator of stable ligand binding.

Interaction Analysis
Hydrogen Bonds: Analyze the occupancy of hydrogen bonds between the 6-
azaspiro[2.5]octane derivative and the target. The secondary amine is a potent hydrogen

bond donor (if protonated) or acceptor (if neutral).

Hydrophobic Contacts: The cyclopropane and piperidine rings provide a non-polar surface

ideal for hydrophobic and van der Waals interactions. Identify key hydrophobic residues in

the binding pocket that consistently interact with the ligand.

Binding Free Energy Estimation: Methods like MM/PBSA or MM/GBSA can provide an

estimate of the binding free energy by calculating the energetic difference between the

bound and unbound states from trajectory snapshots.

Table: Hypothetical Interaction Analysis Summary

Interaction Type Key Residue(s) Ligand Moiety
Occupancy /
Frequency

Hydrogen Bond

(Donor)
Asp38, Glu97

Protonated Amine (N-

H)
> 85%

Hydrophobic (vdW) Val45, Leu88, Ile101 Piperidine Ring High

Hydrophobic (vdW) Phe12, Trp15 Cyclopropane Ring Moderate

Advanced Methods: Quantum Mechanics (QM)
For certain questions, the classical approximations of molecular mechanics are insufficient.

Quantum mechanics calculations, while computationally expensive, provide the highest level of

accuracy. [9][10] Applications for 6-Azaspiro[2.5]octane:
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Charge Derivation: As mentioned, QM can be used to derive highly accurate partial charges

(e.g., via the RESP protocol) for force field parameterization. [11]* Reaction Mechanism

Studies: If the ligand is expected to form a covalent bond or undergo a chemical reaction,

QM/MM simulations are necessary to model the breaking and forming of bonds.

Spectroscopic Prediction: QM can predict properties like NMR chemical shifts, which can be

used to validate computational models against experimental data. [12]

Conclusion and Future Outlook
The molecular modeling of 6-azaspiro[2.5]octane interactions is a powerful strategy for

accelerating drug discovery. By employing a rigorous, multi-step workflow encompassing

careful system preparation, predictive docking, and dynamic MD simulations, researchers can

gain critical insights into the molecular determinants of binding. The protocols and rationales

presented in this guide provide a robust foundation for these studies. As computational power

increases and force fields become more accurate, these in silico methods will play an ever-

more-integral role in designing the next generation of therapeutics built around this unique and

valuable spirocyclic scaffold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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